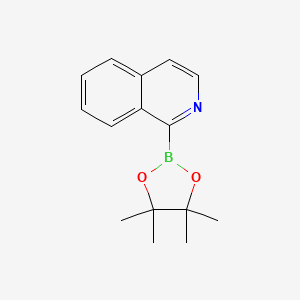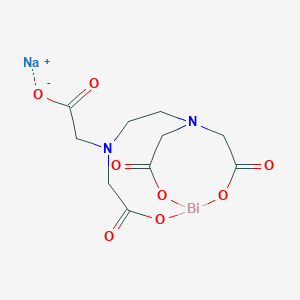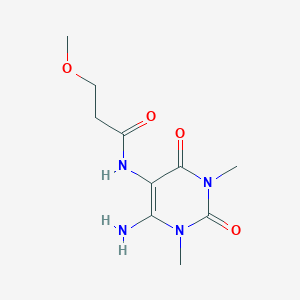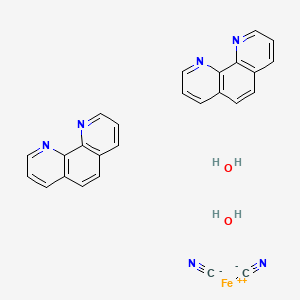
Ethyl6-chloro-3-iodopyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-3-iodopyrazine-2-carboxylate is a heterocyclic organic compound that contains both chlorine and iodine atoms It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3-iodopyrazine-2-carboxylate typically involves the halogenation of pyrazine derivatives. One common method includes the iodination of 6-chloropyrazine-2-carboxylate using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for ethyl 6-chloro-3-iodopyrazine-2-carboxylate may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-chloro-3-iodopyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Electrophilic Substitution: Reagents like bromine or fluorine can be introduced under controlled conditions to form new halogenated derivatives.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different physical and chemical properties depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-3-iodopyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl 6-chloro-3-iodopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-chloropyrazine-2-carboxylate: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
Ethyl 3-iodopyrazine-2-carboxylate: Lacks the chlorine atom, which can affect its overall properties and applications.
6-Chloro-3-iodopyrazine: Lacks the ester functional group, which can influence its solubility and reactivity.
Uniqueness
Ethyl 6-chloro-3-iodopyrazine-2-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H6ClIN2O2 |
|---|---|
Molekulargewicht |
312.49 g/mol |
IUPAC-Name |
ethyl 6-chloro-3-iodopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6ClIN2O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3 |
InChI-Schlüssel |
HGFGNXHDQDDMQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=CN=C1I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


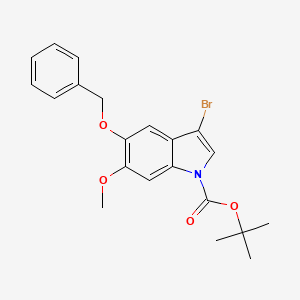

![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)

